
1-(2,2,2-Trifluoroethyl)azepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)azepan-4-one is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(2,2,2-Trifluoroethyl)azepan-4-one can be achieved through various synthetic routes. One common method involves the reaction of azepan-4-one with 2,2,2-trifluoroethyl bromide under basic conditions . Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Analyse Des Réactions Chimiques
1-(2,2,2-Trifluoroethyl)azepan-4-one undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)azepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)azepan-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(2,2,2-Trifluoroethyl)azepan-4-one can be compared with other similar compounds such as:
1-(2,2,2-Trifluoroacetyl)azepan-4-one: This compound has a similar structure but with an acetyl group instead of an ethyl group.
Azepan-4-one: The parent compound without the trifluoroethyl group.
Other azepine derivatives: Compounds with different substituents on the azepine ring.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H12F3NO |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroethyl)azepan-4-one |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)6-12-4-1-2-7(13)3-5-12/h1-6H2 |
Clé InChI |
SEDZEHNPGCLSOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCN(C1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

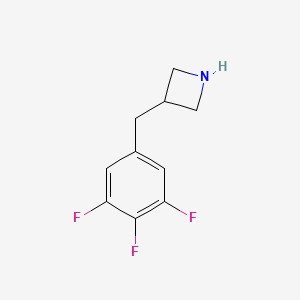
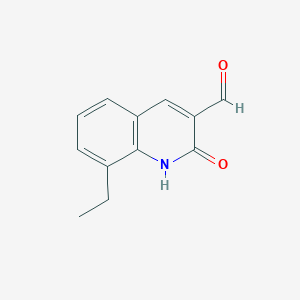
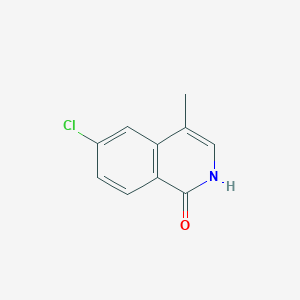
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)
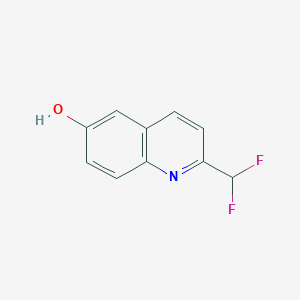
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11901516.png)
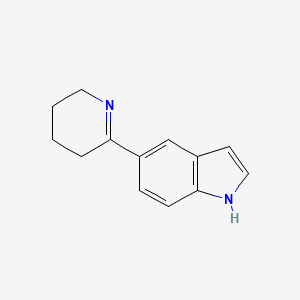

![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)


